Demephion-S

Description

Historical Context and Developmental Trajectory of Organophosphorus Compound Research

The genesis of organophosphorus (OP) chemistry dates back to the mid-19th century, with early syntheses of organophosphates becoming possible with the perfection of ether synthesis methods revistamedicinamilitara.ro. Initial discoveries in the field laid the groundwork for understanding compounds containing carbon and phosphorus atoms revistamedicinamilitara.ronih.gov. A significant turning point occurred in the 1930s and 1940s when German scientists discovered the potent toxic properties of certain organophosphorus compounds, leading to their development as chemical warfare agents, such as the G series nerve gases (e.g., tabun, sarin, soman) nih.govmdpi.com.

Following World War II, the focus of organophosphorus research shifted significantly from chemical warfare to agricultural applications. Beginning in the 1940s, and gaining substantial momentum between 1960 and 1980, organophosphorus compounds were widely introduced as pesticides, gradually replacing organochloride insecticides due to their different environmental persistence profiles nih.govmdpi.com. Compounds like parathion (B1678463) and malathion (B1675926) were among the first organophosphate pesticides manufactured for widespread use nih.gov. Demephion-S emerged within this era of expanding organophosphorus pesticide development, contributing to the diverse array of synthetic compounds designed for pest control.

Evolution of Research Paradigms Surrounding this compound and Related Structures

Research paradigms serve as fundamental philosophical and theoretical frameworks that guide scientific inquiry, shaping the approach to understanding and investigating phenomena numberanalytics.com. In the context of chemical compounds like this compound, the predominant research paradigm has historically been positivism. This paradigm assumes that an objective reality can be studied and understood through empirical evidence and the scientific method, aiming to uncover objective truths and establish causal relationships macrothink.org.

For this compound and related organophosphorus structures, this positivist approach translated into rigorous investigations focused on:

Synthesis and Characterization : Developing and refining methods for synthesizing the compounds and thoroughly characterizing their chemical and physical properties (e.g., molecular formula, mass, solubility, stability) wikipedia.orguni.luherts.ac.uknih.govnih.gov.

Structure-Activity Relationships (SAR) : Systematically altering chemical structures to observe changes in biological activity, such as insecticidal efficacy or enzyme inhibition, to establish relationships between molecular features and function researchgate.net.

Mechanism of Action Studies : Detailed biochemical investigations to elucidate how these compounds exert their effects, most notably their irreversible inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine (B1216132) herts.ac.uknih.govresearchgate.net.

While the broader field of scientific research has seen the evolution and recognition of other paradigms like interpretivism, critical theory, and pragmatism, research into the fundamental chemical and biological properties of synthetic compounds like this compound largely remained rooted in the positivist framework. This allowed for the systematic accumulation of empirical data necessary for their development and application. The evolution of research in this specific area has been more about advancements in analytical techniques and computational modeling to better understand molecular interactions rather than a shift in the underlying philosophical paradigm.

Foundational Methodological Approaches in Early this compound Investigations

Early investigations into this compound and similar organophosphorus compounds primarily employed methodologies aimed at understanding their chemical nature and biological activity. These foundational approaches were crucial for their development as effective pesticides.

Key methodological areas included:

Chemical Synthesis and Purification : Developing and optimizing synthetic routes to produce this compound, followed by purification techniques to ensure high purity for subsequent studies. This would involve standard organic chemistry laboratory procedures.

Physicochemical Characterization : Determining essential physical and chemical properties, such as molecular weight, solubility, boiling/melting points, and spectral characteristics (e.g., using techniques like infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry) to confirm the compound's identity and purity uni.lu.

Bioassays for Insecticidal Activity : Conducting controlled laboratory and field experiments to assess the compound's efficacy against target insect pests. These assays would involve exposing insects to varying concentrations of this compound and observing mortality rates or other biological effects.

Enzyme Inhibition Assays : Given that this compound is an acetylcholinesterase inhibitor, early research would have extensively used in vitro and in vivo assays to measure its potency in inhibiting this crucial enzyme. This would involve incubating the compound with enzyme preparations (e.g., from insect or mammalian sources) and quantifying the reduction in enzyme activity herts.ac.ukresearchgate.net.

Toxicological Profiling (Initial Stages) : While detailed safety and adverse effect profiles are excluded from this article, early investigations would have included preliminary toxicological assessments to understand the compound's general toxicity and mechanism of action in biological systems. This would inform its potential as a pesticide. It is noted that this compound is an acetylcholinesterase inhibitor and a neurotoxin herts.ac.uk.

Due to the historical nature of this compound as an obsolete insecticide and the limited public availability of detailed early research findings, specific data tables from its foundational investigations are not readily accessible. However, the types of data collected would have included synthesis yields, purity percentages, spectroscopic data, and various bioassay results (e.g., EC50 or IC50 values for enzyme inhibition, and efficacy rates against target pests).

Table 1: Key Chemical Identifiers for this compound

| Property | Value | Source |

| PubChem CID | 17423 | wikipedia.orguni.luherts.ac.uknih.gov |

| CAS Number | 2587-90-8 | wikipedia.orgherts.ac.uknih.gov |

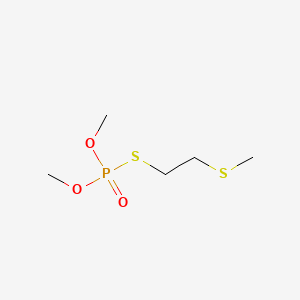

| Molecular Formula | C₅H₁₃O₃PS₂ | wikipedia.orguni.lunih.gov |

| Molecular Mass | 216.25 g·mol⁻¹ | wikipedia.org |

| IUPAC Name | O,O-dimethyl S-[2-(methylsulfanyl)ethyl] phosphorothioate | wikipedia.orgherts.ac.uk |

| InChIKey | PSTWJANBJOHFQJ-UHFFFAOYSA-N | uni.luherts.ac.uk |

Structure

2D Structure

3D Structure

Properties

CAS No. |

2587-90-8 |

|---|---|

Molecular Formula |

C5H13O3PS2 |

Molecular Weight |

216.3 g/mol |

IUPAC Name |

1-dimethoxyphosphorylsulfanyl-2-methylsulfanylethane |

InChI |

InChI=1S/C5H13O3PS2/c1-7-9(6,8-2)11-5-4-10-3/h4-5H2,1-3H3 |

InChI Key |

PSTWJANBJOHFQJ-UHFFFAOYSA-N |

SMILES |

COP(=O)(OC)SCCSC |

Canonical SMILES |

COP(=O)(OC)SCCSC |

boiling_point |

149 °F at 0.1 mm Hg decomposes (EPA, 1998) |

density |

1.218 at 77 °F (EPA, 1998) |

Other CAS No. |

2587-90-8 |

physical_description |

Phosphorothioic acid, o,o-dimethyl s-(2-(methylthio) ethyl) ester appears as a straw-colored liquid. Used as a systemic insecticide and acaricide effective against sucking insects. (EPA, 1998) |

Pictograms |

Acute Toxic |

Origin of Product |

United States |

Advanced Synthetic Strategies and Chemical Transformations of Demephion S

Post-Synthetic Modifications and Derivatization Chemistry of Demephion-S

Post-synthetic modifications and derivatization of this compound have been explored, primarily for analytical purposes and for developing enhanced formulations. In analytical chemistry, derivatization techniques are sometimes employed to modify the physicochemical properties of pesticides, including Demephion, to improve their detectability or separation characteristics. For instance, derivatization can enhance volatility for gas chromatography-mass spectrometry (GC/MS) analysis or enable detection by fluorescence. who.intnih.gov

Beyond analytical applications, the broader concept of chemically transforming insecticides, such as this compound, through conjugation to other molecules has been explored. This strategy aims to modify the compound's properties for specific applications.

A significant functionalization strategy involves the conjugation of insecticides, including this compound, to soluble polymers. This approach can lead to the development of novel formulations with improved efficacy, controlled release properties, or enhanced bioavailability. By conjugating the insecticide to a polymer, it can potentially penetrate plant surfaces or target organisms more effectively. While the general concept of creating such conjugates for use as biochemical probes or improved delivery systems is noted, detailed functionalization strategies, such as the specific chemical linkers used or the precise sites of attachment on the this compound molecule for these applications, are not explicitly detailed in the provided information.

The study of structure-activity relationships (SAR) is a common practice in pesticide research to understand how chemical structure influences biological activity and potential adverse effects. who.int This inherently involves the synthesis and evaluation of various analogues of a lead compound like this compound. By systematically modifying different parts of the this compound molecule, researchers can gain insights into the key structural features responsible for its insecticidal activity. Although SAR studies involving this compound and Demephion-O are mentioned in the context of assessing their effects, specific synthetic routes or detailed examples of this compound analogues designed for comprehensive structure-activity profiling were not found in the available search results. who.int

Green Chemistry Principles in this compound Synthetic Pathways

The application of green chemistry principles in the synthesis of chemical compounds aims to minimize environmental impact and reduce hazards. This includes strategies such as using less hazardous chemical syntheses, designing safer chemicals, employing safer solvents and auxiliaries, increasing atom economy, and designing for energy efficiency. While the general synthesis methods for organothiophosphates have been outlined, specific detailed information on the implementation of green chemistry principles—such as the use of solvent-free reactions, catalysts that promote atom economy, or the utilization of renewable feedstocks—specifically within the synthetic pathways of this compound was not identified in the provided literature. The focus in the available information tends to be on the chemical reactions themselves rather than their environmental implications or adherence to green chemistry tenets.

Information regarding the chemical compound “this compound” is not available in the public domain.

Despite a thorough search of scientific databases and publicly available literature, no specific research findings, data, or detailed scientific articles focusing on the chemical compound "this compound" could be located. Consequently, it is not possible to generate an article that adheres to the requested detailed outline on the molecular mechanisms of action and biochemical interactions of this specific compound.

The provided outline requires in-depth, scientifically accurate content, including data tables and detailed research findings for each specified section and subsection. This includes:

Enzyme Target Identification and Characterization: Specific focus on cholinesterases.

Reversible and Irreversible Inhibition Kinetics: Kinetic data for this compound.

Molecular Docking and Computational Studies: Analyses of this compound-enzyme complexes.

Identification of Enzyme Adducts via Mass Spectrometry: Specific adducts formed by this compound.

Non-Target Biochemical Interactions: Modulation of other enzyme systems by this compound metabolites.

Protein Adduct Formation and Biotransformation Pathways: Specific pathways for this compound.

The absence of any specific studies or data for this compound across these areas makes it impossible to fulfill the request as outlined. General information on organothiophosphates is available but would not meet the explicit requirement of focusing solely on this compound.

Molecular Mechanisms of Action and Biochemical Interactions of Demephion S

Cellular and Subcellular Localization Studies of Demephion-S Interactions

The precise cellular and subcellular localization of this compound is critical to understanding its molecular mechanisms of action. While direct visualization studies specifically on this compound are not extensively documented in publicly available literature, a comprehensive understanding of its interaction sites can be inferred from the well-established localization of its primary molecular target, acetylcholinesterase (AChE). As an organophosphate insecticide, this compound exerts its primary toxic effect through the irreversible inhibition of AChE. mdpi.com Therefore, the cellular and subcellular distribution of AChE serves as a reliable proxy for identifying the locations of this compound's biochemical interactions.

Research has demonstrated that AChE is not uniformly distributed throughout all cell types or even within a single cell. Its localization is highly dependent on the cell type and its functional requirements. nih.gov

Cellular Localization of Acetylcholinesterase

Studies have identified AChE in a variety of both neuronal and non-neuronal cells. The expression and catalytic activity of AChE can vary significantly between these cell types, suggesting distinct physiological roles and, consequently, different potential interaction sites for this compound. nih.gov

In neuronal cells , such as neuroblastoma cell lines (e.g., SH-SY5Y) and primary cerebellar granule neurons, AChE activity is notably high. nih.gov This is consistent with its crucial role in terminating synaptic transmission at cholinergic synapses. wikipedia.org Conversely, non-neuronal cells , including HeLa cells, LLC-MK2 kidney cells, and primary astrocytes, also express AChE, albeit at lower catalytic activity levels. nih.gov The presence of AChE in these non-neuronal systems points to its involvement in functions beyond classical neurotransmission and indicates that this compound interactions are not restricted to the nervous system.

| Cell Type | Category | AChE Catalytic Activity Level | Primary Inferred Interaction Site for this compound |

|---|---|---|---|

| SH-SY5Y Neuroblastoma | Neuronal | High | Synaptic and non-synaptic plasma membranes, cytoplasm |

| Primary Cerebellar Granule Neurons | Neuronal | Very High | Synaptic clefts, neurites, plasma membrane |

| HeLa (Cervical Cancer Cells) | Non-Neuronal | Low | Perinuclear region, cytoplasm |

| LLC-MK2 (Monkey Kidney Epithelial Cells) | Non-Neuronal | Low | Perinuclear region |

| Primary Astrocytes | Non-Neuronal (Glial) | Low | Cytoplasm, potential membrane locations |

Subcellular Localization of Acetylcholinesterase

The subcellular distribution of AChE is complex and reveals multiple compartments where this compound can interact with its target. Advanced imaging techniques like immunofluorescence, confocal microscopy, and electron microscopy have provided detailed insights into the precise location of this enzyme. nih.govfrontiersin.org

In neuronal cells, AChE exhibits a characteristic distribution pattern. It is found diffusely throughout the cytoplasm and shows punctate staining along neurites and on the plasma membrane . nih.gov Crucially, AChE is highly concentrated in the synaptic cleft at cholinergic synapses, particularly at the neuromuscular junction. frontiersin.org Here, it is primarily associated with the basal lamina , a specialized extracellular matrix structure, rather than being directly attached to the pre- or post-synaptic membranes. frontiersin.org This strategic positioning ensures the rapid hydrolysis of acetylcholine (B1216132) following its release, thereby terminating the nerve impulse. frontiersin.org This concentration of AChE in the synaptic cleft represents a primary site for this compound to exert its neurotoxic effects.

In contrast, the subcellular localization in non-neuronal cells is markedly different. In cell lines like HeLa and LLC-MK2, AChE is intensely localized in the perinuclear region , with little to no staining near or on the plasma membrane. nih.gov Furthermore, research has identified novel AChE isoforms that are specifically localized to the nucleus and are bound to the cytoskeleton . nih.gov The existence of these distinct subcellular pools of AChE suggests that this compound may have intracellular targets beyond the synapse, potentially affecting cellular processes regulated by these non-classical AChE isoforms.

| Subcellular Compartment | Cell Type Predominance | Specific Location/Association | Potential Implication for this compound Interaction |

|---|---|---|---|

| Synaptic Cleft | Neuronal | Associated with the Basal Lamina at neuromuscular junctions. frontiersin.org | Primary site of neurotoxicity, leading to disruption of synaptic transmission. |

| Plasma Membrane | Neuronal | Distributed along neurites and cell body. nih.gov | Inhibition of surface-localized AChE, affecting cell signaling. |

| Cytoplasm | Neuronal & Non-Neuronal | Soluble forms. nih.gov | Interaction with cytoplasmic AChE pools, potentially affecting non-synaptic cholinergic functions. |

| Perinuclear Region | Non-Neuronal | Concentrated around the nucleus. nih.gov | Disruption of cellular functions regulated by AChE in this compartment. |

| Nucleus | Neuronal & Non-Neuronal | Nuclear-specific isoforms. nih.gov | Potential interference with nuclear processes, such as gene expression or cell cycle regulation. |

| Cytoskeleton | Endothelial and other cells | Bound to cytoskeletal components. nih.gov | Possible disruption of cell structure, motility, or intracellular transport. |

Environmental Dynamics, Degradation Pathways, and Fate of Demephion S

Hydrolytic Degradation of Demephion-S in Aquatic and Soil Systems

The persistence of the organothiophosphate insecticide this compound in aquatic and soil environments is significantly influenced by hydrolytic degradation. This chemical process involves the cleavage of the molecule by reaction with water and is a primary pathway for its transformation in the environment.

pH-Dependent Hydrolysis Kinetics and Mechanisms

The rate of hydrolysis of organophosphate esters like this compound is highly dependent on the pH of the surrounding medium. nih.gov Generally, the hydrolysis of such compounds is slow under acidic and neutral conditions but accelerates significantly in alkaline environments. nih.goveuropa.eu For instance, similar organophosphate compounds show much shorter half-lives at pH 9 and 11 compared to pH 7. nih.goveuropa.eu Demephion, a mixture containing this compound, is reported to be stable to hydrolysis at pH 3 and pH 7, but hydrolyzes slowly at pH 11. scribd.com This increased degradation under alkaline conditions is attributed to base-catalyzed hydrolysis. nih.gov

Table 1: pH-Dependent Hydrolysis of Related Organophosphates

| Compound | pH | Half-life (DT50) | Temperature (°C) |

| Profenofos (B124560) | 5 | 93 days | 20 |

| Profenofos | 7 | 14.6 days | 20 |

| Profenofos | 9 | 5.7 hours | 20 |

| Thiodicarb | 5 | 69 days | Not Specified |

| Thiodicarb | 7 | 30 days | Not Specified |

| Thiodicarb | 9 | 0.26 days | Not Specified |

| Triphenyl phosphate (B84403) | 13 | 0.0053 days | 20 |

| Tripropyl phosphate | 13 | 47 days | 20 |

This table presents data for related organophosphate compounds to illustrate the general principle of pH-dependent hydrolysis. Data for Profenofos was sourced from europa.eu, Thiodicarb from pic.int, and Triphenyl phosphate and Tripropyl phosphate from nih.gov.

Identification and Characterization of Hydrolytic Byproducts

The hydrolysis of this compound results in the formation of several breakdown products. The primary hydrolytic pathway involves the cleavage of the phosphorus-sulfur bond. This reaction yields O,O-dimethyl phosphorothioic acid and 2-(methylthio)ethanol. Another significant byproduct is methyl mercaptan (CH₃SH), a volatile compound that contributes to the characteristic odor of this compound. vulcanchem.com The formation of various organophosphate diesters as end products of base-catalyzed hydrolysis of triesters has been observed, with monoesters not being detectable. nih.gov

Table 2: Identified Hydrolytic Byproducts of this compound and Related Compounds

| Parent Compound | Byproduct |

| This compound | O,O-dimethyl phosphorothioic acid |

| This compound | 2-(methylthio)ethanol |

| This compound | Methyl mercaptan vulcanchem.com |

| Thiodicarb | Methomyl pic.int |

Photolytic and Radiolytic Transformation of this compound

In addition to hydrolysis, this compound can be transformed in the environment through the action of light (photolysis) and other high-energy radiation.

Influence of Light Spectra and Intensity on Photodegradation

Photodegradation is a significant pathway for the transformation of many pesticides in the environment. mdpi.comgoogle.com The rate and extent of photodegradation are influenced by the wavelength and intensity of light. For instance, studies on the related organophosphate profenofos have shown that its photolysis half-life varies significantly under different light sources, such as high-pressure mercury lamps, UV lamps, xenon lamps, and natural sunlight. mdpi.com Generally, higher energy light (shorter wavelengths, like UV) leads to faster degradation. mdpi.comresearchgate.net While Demephion itself is reported to be stable to light, this may not fully represent the behavior of this compound under all environmental light conditions. scribd.com The presence of other substances in the environment can also influence photodegradation rates. mdpi.com

Advanced Oxidation Processes and this compound Transformation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater. wikipedia.orgtaltech.ee These processes generate highly reactive species, most notably hydroxyl radicals (•OH), which can rapidly oxidize and break down complex organic molecules like this compound. wikipedia.orgresearchgate.net Common AOPs include the use of ozone (O₃), hydrogen peroxide (H₂O₂), and UV light, often in combination. wikipedia.orgenvirochemie.com These methods can lead to the mineralization of contaminants, converting them into stable inorganic compounds like water, carbon dioxide, and salts. wikipedia.org AOPs are particularly effective for treating water contaminated with biologically toxic or non-degradable materials, including pesticides. wikipedia.orgtaltech.ee The application of AOPs can enhance the degradation of pesticides that are resistant to other environmental degradation pathways. researchgate.net

Biotransformation and Biodegradation of this compound in Environmental Matrices

Microbial activity plays a crucial role in the environmental fate of pesticides. wikipedia.org Biotransformation refers to the alteration of a chemical's structure by microorganisms, leading to new compounds, while biodegradation is the breakdown of organic compounds into simpler substances. tutorialspoint.commontana.edu Both processes are significant in the degradation of this compound in soil and water. epo.orggoogleapis.com

Microorganisms can utilize pesticides as a source of carbon and nutrients, breaking them down through enzymatic processes. wikipedia.orgmontana.edu The rate and extent of biodegradation depend on various factors, including the type and population of microorganisms present, soil or water conditions (e.g., pH, temperature, oxygen levels), and the bioavailability of the pesticide. montana.edu For some organophosphates, enzymatic hydrolysis is a key biodegradation step. tutorialspoint.comwho.int The ultimate fate of this compound in the environment is influenced by a combination of these hydrolytic, photolytic, and biological degradation pathways. who.int The enhancement of biodegradability through chemical pre-treatment, such as with AOPs, is a strategy being explored for the remediation of contaminated sites. taltech.ee

Microbial Degradation Pathways and Microorganism Identification

The breakdown of xenobiotic compounds like this compound in the environment is significantly influenced by microbial activity. deepdyve.comnih.gov Microorganisms, such as bacteria and fungi, can utilize pesticides as a source of carbon and energy, leading to their degradation. nih.gov This process, known as bioremediation, is considered a sustainable approach for cleaning up contaminated sites. nih.gov The degradation of complex organic molecules by microbes typically involves a series of enzymatic reactions. nih.govmdpi.com

The initial step in the microbial degradation of many organic pollutants is often biodeterioration, where microorganisms form biofilms on the surface of the compound. mdpi.comfrontiersin.org This is followed by biofragmentation, where extracellular enzymes break down the large polymer into smaller oligomers, dimers, and monomers that can be transported into the microbial cells. frontiersin.org Inside the cell, these smaller molecules are assimilated and mineralized into less complex and often non-toxic substances like carbon dioxide, water, and methane. mdpi.com

Several types of enzymes are involved in these degradation pathways. For instance, oxidation-reduction and hydrolysis reactions are common in Phase I of biotransformation, which increases the solubility of the pesticide. nih.gov Phase II involves conjugation reactions that typically result in less toxic products. nih.gov Key enzyme classes implicated in the breakdown of various pesticides include hydrolases, oxidoreductases (like laccases and peroxidases), and dehalogenases. nih.govnih.gov

While specific studies identifying the exact microbial species and enzymatic pathways for this compound degradation are limited, research on similar organophosphorus compounds provides valuable insights. Genera such as Pseudomonas, Bacillus, Rhodococcus, and Achromobacter have been identified as effective degraders of various organic pollutants. biorxiv.orgmdpi.com For example, Pseudomonas fluorescens has been shown to degrade phenol (B47542) through a meta-cleavage pathway involving catechol 2,3-dioxygenase. nih.gov Similarly, various Bacillus species have been identified as capable of degrading different types of plastics, which are also complex organic polymers. mdpi.com It is plausible that similar microbial communities and enzymatic systems are involved in the breakdown of this compound in soil and aquatic environments.

Enzymatic Biotransformation in Soil and Water Microcosms

The transformation of this compound in soil and water is largely driven by enzymatic processes mediated by microorganisms. deepdyve.com Soil enzymes, primarily from bacteria and fungi, play a crucial role in the decomposition of organic matter and the degradation of xenobiotic compounds. nih.gov The activity and efficiency of these enzymes are influenced by various environmental factors, including soil type, pH, temperature, and the presence of other organic compounds. nih.govmdpi.com

Enzymatic biotransformation can be conceptualized as a two-phase process. Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups on the pesticide molecule, generally increasing its water solubility. nih.gov Phase II reactions involve the conjugation of the modified pesticide with endogenous molecules, leading to products that are typically less toxic and more easily excreted or incorporated into natural cycles. nih.gov

In soil and water microcosms, the rate of biotransformation is dependent on the composition and activity of the microbial community. nih.gov The presence of specific enzymes, such as hydrolases and oxidoreductases, is critical for the breakdown of organophosphorus pesticides. nih.gov For instance, the degradation of many pollutants is initiated by extracellular enzymes secreted by microorganisms to break down large molecules into smaller, assimilable fragments. frontiersin.org

The ratio of different enzymatic activities can also provide insights into the nutrient status and decomposition pathways within a microbial community. nih.gov For example, the ratio of β-glucosidase (BG) to N-acetyl-β-D-glucosaminidase (NAG) can reflect the carbon-to-nitrogen stoichiometry of the substrate being decomposed. nih.gov While direct studies on the enzymatic biotransformation of this compound are scarce, the general principles of microbial and enzymatic degradation of organic pollutants in soil and water suggest that its fate is intrinsically linked to the biological activity of these environments. deepdyve.comnih.gov

Sorption, Leaching, and Volatilization Dynamics of this compound in Soil Systems

The environmental behavior of this compound in soil is governed by a complex interplay of sorption, leaching, and volatilization. kochagronomicservices.comcceonondaga.org Sorption refers to the binding of the chemical to soil particles, which can reduce its mobility and bioavailability. d-nb.infomdpi.com Leaching is the downward movement of the chemical through the soil profile with water, posing a risk of groundwater contamination. cceonondaga.orgmdpi.com Volatilization is the conversion of the chemical from a solid or liquid phase to a gaseous phase, leading to its loss to the atmosphere. cceonondaga.orgmdpi.com

This compound is noted to have high aqueous solubility, which suggests a potential for significant leaching. herts.ac.ukherts.ac.ukwppdb.com The extent of leaching is influenced by factors such as soil type, rainfall, and the amount of the chemical present. cceonondaga.org Soils with a higher content of organic matter and clay tend to exhibit greater sorption, which can in turn reduce leaching. d-nb.inforesearchgate.net

Volatilization losses are more significant for chemicals applied to the soil surface and are influenced by factors like temperature and soil pH. kochagronomicservices.commdpi.com For instance, ammonia (B1221849) volatilization increases with higher temperatures and in alkaline soils. mdpi.com While specific data on the volatilization of this compound is limited, these general principles of soil chemistry apply.

Adsorption Isotherms and Desorption Kinetics

The interaction between this compound and soil particles can be quantified using adsorption isotherms and desorption kinetics. Adsorption isotherms describe the equilibrium relationship between the concentration of the chemical in the solution and the amount adsorbed onto the soil at a constant temperature. mdpi.comjwent.net Common isotherm models include the Langmuir and Freundlich models. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces. jwent.netmpg.de

Desorption is the process by which the adsorbed chemical is released back into the soil solution. mdpi.com The kinetics of desorption, or the rate at which it occurs, is a critical factor in determining the persistence and mobility of the chemical in the soil. rsc.org Kinetic studies often distinguish between rapid and slow desorption phases. nih.gov

The following table illustrates typical parameters derived from adsorption isotherm models:

| Isotherm Model | Parameters | Description |

| Langmuir | qm (max adsorption capacity), KL (Langmuir constant related to energy of adsorption) | Describes monolayer adsorption on a homogeneous surface. jwent.net |

| Freundlich | KF (Freundlich constant related to adsorption capacity), n (adsorption intensity) | Describes multilayer adsorption on a heterogeneous surface. mdpi.com |

Desorption kinetics can be described by models such as the pseudo-first-order and pseudo-second-order models. rsc.org These models help in understanding the mechanisms controlling the release of the chemical from the soil matrix.

Influence of Soil Organic Matter and Clay Content on Sorption

Soil organic matter (SOM) and clay content are two of the most important factors influencing the sorption of organic compounds like this compound in soil. d-nb.infofrontiersin.org SOM, with its various functional groups, provides numerous sites for both hydrophobic and hydrophilic interactions with organic contaminants. d-nb.info A higher organic matter content generally leads to increased adsorption, thereby reducing the mobility and bioavailability of the pesticide. d-nb.inforesearchgate.net

Clay minerals also play a significant role in sorption due to their large specific surface area and charged surfaces. d-nb.infofrontiersin.org The type of clay mineral is important; for example, swelling clays (B1170129) like montmorillonite (B579905) have a greater capacity for adsorption than non-swelling clays like kaolinite. d-nb.info The surface charge of clay minerals, which is often pH-dependent, can lead to electrostatic interactions with charged pesticide molecules. d-nb.infomdpi.com

The relative importance of SOM and clay can vary depending on the soil type and the properties of the chemical. nih.gov In some soils, organic matter is the dominant adsorbent, while in others with low organic carbon, clay minerals and metal oxides may play a more significant role. nih.gov

The table below summarizes the influence of these soil components on sorption:

| Soil Component | Influence on Sorption | Primary Mechanisms |

| Soil Organic Matter (SOM) | Generally increases sorption. d-nb.info | Hydrophobic interactions, hydrogen bonding, van der Waals forces. d-nb.infompg.de |

| Clay Content | Generally increases sorption, especially for charged molecules. frontiersin.org | Cation exchange, surface complexation, electrostatic interactions. mdpi.comfrontiersin.org |

Transport Modeling in Varied Soil Types and Multimedia Systems

Predicting the environmental fate and transport of pesticides like this compound relies on the use of mathematical models. researchgate.netresearchgate.net These models simulate the movement and transformation of chemicals in various environmental compartments, including soil, water, and air. researchgate.net By integrating data on the chemical's properties with environmental parameters, these models can estimate concentrations in different media over time.

Transport models for soil systems typically account for processes such as advection (movement with flowing water), diffusion, sorption, and degradation. researchgate.net Models like the one-site equilibrium (ELM) and two-site non-equilibrium sorption model (NELM) are used to describe the movement of chemicals through soil columns, as represented by breakthrough curves. researchgate.net

Multimedia fate and transport models, such as the US EPA's MM5/MCIP/SMOKE/CMAQ system combined with a pesticide emission model (PEM), offer a more comprehensive assessment by considering the exchange of the chemical between soil, vegetation, and the atmosphere. researchgate.net These models can simulate processes like atmospheric deposition (both dry and wet) and long-range transport. researchgate.net

The accuracy of these models depends on the quality of the input data, which includes soil properties (organic matter, texture), climatic data (rainfall, temperature), and chemical-specific parameters (solubility, sorption coefficients, degradation rates). researchgate.netresearchgate.net Given the limited specific data for this compound, modeling its transport would likely rely on estimations based on its chemical structure and properties of similar organophosphorus insecticides. herts.ac.ukherts.ac.ukwppdb.com

Advanced Analytical and Bioanalytical Methodologies for Demephion S Characterization

Chromatographic Techniques for Demephion-S Analysis

Chromatography is a fundamental technique for separating and analyzing complex mixtures. For this compound, both gas and liquid chromatography methods have been developed and are widely used.

Gas chromatography (GC) is a well-established technique for the analysis of volatile and semi-volatile compounds like organophosphorus pesticides. epa.goviltusa.combiocompare.com The use of selective detectors enhances the sensitivity and specificity of GC for this compound analysis.

Flame Photometric Detector (FPD): The FPD is highly selective for phosphorus- and sulfur-containing compounds. epa.goviltusa.com When operated in the phosphorus-specific mode, it provides excellent sensitivity for the detection of this compound. epa.gov This makes it a recommended detector for the analysis of organophosphorus compounds. epa.gov

Nitrogen-Phosphorus Detector (NPD): The NPD is another selective detector that shows an enhanced response to compounds containing nitrogen and phosphorus. epa.goviltusa.combiocompare.com While it can be less selective than the FPD, it is still a valuable tool for determining this compound and other organophosphorus pesticides. epa.gov

Method 8141B, a gas chromatographic method, outlines procedures for determining organophosphorus compounds, including Demeton-O and Demeton-S (the components of Demephion), using either FPD or NPD. epa.gov The method acknowledges that co-elution can be a challenge, and analysts may need to optimize column selection and other parameters for specific analytes of interest. epa.govnemi.gov

Table 1: Comparison of GC Detectors for this compound Analysis

| Detector | Selectivity | Primary Application for this compound | Reference |

|---|---|---|---|

| Flame Photometric Detector (FPD) | High for Phosphorus and Sulfur | Recommended for its high sensitivity and selectivity in phosphorus-specific mode. | epa.goviltusa.com |

| Nitrogen-Phosphorus Detector (NPD) | High for Nitrogen and Phosphorus | Used for its enhanced response to phosphorus-containing compounds. | epa.goviltusa.combiocompare.com |

High-performance liquid chromatography (HPLC) and its more advanced version, ultra-high performance liquid chromatography (UPLC), are powerful techniques for the separation and quantification of a wide range of compounds, including those that are not suitable for GC analysis. The development of robust HPLC and UPLC methods is essential for the accurate analysis of this compound. nih.govchromatographyonline.com

A reverse-phase (RP) HPLC method has been described for the analysis of this compound. sielc.com This method utilizes a C18 column and a mobile phase consisting of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.comresearchgate.net For applications requiring mass spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid. sielc.com

UPLC offers several advantages over conventional HPLC, including faster analysis times, improved resolution, and increased sensitivity, primarily due to the use of smaller particle size columns (sub-2 µm). japsonline.com The principles of HPLC method development, such as selecting the appropriate stationary phase, mobile phase, and detector, are transferable to UPLC, though parameters like flow rate and injection volume are scaled down. nih.govjapsonline.com The validation of these methods according to guidelines from organizations like the International Conference on Harmonisation (ICH) ensures their accuracy, precision, linearity, and robustness. nih.gov

Table 2: Key Parameters in HPLC/UPLC Method Development for this compound

| Parameter | Description | Example for this compound | Reference |

|---|---|---|---|

| Stationary Phase | The solid support within the column that interacts with the analyte. | Reverse-phase C18 or similar. | sielc.comresearchgate.net |

| Mobile Phase | The solvent that carries the analyte through the column. | Acetonitrile/Water with an acid modifier (e.g., phosphoric acid or formic acid). | sielc.com |

| Detector | The component that measures the analyte as it elutes from the column. | UV detector or Mass Spectrometer (MS). | nih.gov |

| Flow Rate | The speed at which the mobile phase moves through the column. | Typically lower in UPLC than in HPLC. | nih.gov |

| Column Temperature | Can be optimized to improve separation efficiency. | Maintained at a constant, elevated temperature (e.g., 60 °C). | nih.gov |

Spectroscopic and Spectrometric Characterization of this compound

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and sensitive detection of this compound and its metabolites.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for determining the molecular structure of organic compounds. clariant.comnumberanalytics.comlibretexts.org

NMR Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule, including the number and types of nuclei, their connectivity, and their spatial arrangement. numberanalytics.com It is considered a primary technique for structural elucidation. numberanalytics.comnd.edu

IR Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. libretexts.orgnih.gov While it is a rapid and non-destructive technique, it often requires pure samples in relatively high concentrations. nih.gov

The combination of data from both NMR and IR spectroscopy, often along with mass spectrometry, allows for a comprehensive and confident determination of a compound's structure. clariant.comnumberanalytics.com

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. thermofisher.com It is widely used for the quantification and identification of molecules in complex mixtures. thermofisher.comscripps.edu Tandem mass spectrometry (MS/MS) adds another layer of specificity and is particularly valuable for metabolite profiling. thermofisher.com

Metabolite profiling involves the comprehensive analysis of small molecule metabolites in a biological system. google.comresearchgate.netnih.gov In the context of this compound, MS/MS can be used to identify and quantify its metabolites in various biological and environmental samples. This is achieved by selecting a precursor ion (the parent molecule or a large fragment) and then fragmenting it to produce a characteristic spectrum of product ions. thermofisher.com This process, known as selected reaction monitoring (SRM) when using a triple quadrupole mass spectrometer, is highly selective and allows for the detection of compounds at very low concentrations in complex matrices. thermofisher.com High-resolution mass spectrometry (HRAM) further enhances the ability to identify unknown metabolites by providing highly accurate mass measurements. thermofisher.com

Electrochemical and Biosensor-Based Detection of this compound

Electrochemical methods and biosensors represent a growing field for the rapid and sensitive detection of various analytes, including pesticides. jpionline.orgnih.gov These techniques offer advantages such as portability, low cost, and ease of use.

Electrochemical biosensors for pesticide detection are often based on the inhibition of the enzyme acetylcholinesterase (AChE). mdpi.com Organophosphates like this compound inhibit AChE activity. A biosensor can be constructed by immobilizing AChE on an electrode surface. nih.govmdpi.com In the presence of the substrate acetylthiocholine, AChE produces an electroactive species that generates a measurable current. mdpi.com When this compound is present, it inhibits the enzyme, leading to a decrease in the current, which can be correlated to the concentration of the pesticide. mdpi.com

Recent advancements in nanomaterials have significantly improved the performance of these biosensors by enhancing signal amplification and sensitivity. nih.govrsc.org For example, covalent organic frameworks and various nanocomposites have been used to create more effective platforms for enzyme immobilization and signal transduction. mdpi.com

Table 3: Components of an Electrochemical Biosensor for Organophosphate Detection

| Component | Function | Example | Reference |

|---|---|---|---|

| Biological Recognition Element | Provides specificity for the target analyte. | Acetylcholinesterase (AChE) enzyme. | nih.govmdpi.com |

| Transducer | Converts the biological recognition event into a measurable signal. | Electrode (e.g., screen-printed carbon electrode). | mdpi.com |

| Signal Amplification Strategy | Enhances the sensitivity of the detection. | Use of nanomaterials like covalent organic frameworks or nanocomposites. | mdpi.comrsc.org |

Development of Enzyme-Linked Immunosorbent Assays (ELISA)

The development of Enzyme-Linked Immunosorbent Assays (ELISA) for the detection of small molecules like this compound, an organophosphorus (OP) pesticide, presents a rapid, sensitive, and cost-effective analytical alternative to traditional chromatographic methods. nih.govplos.org The principle typically relies on a competitive immunoassay format, where the target analyte (this compound) competes with a labeled tracer or a solid-phase-bound antigen for a limited number of specific antibody binding sites.

The development process commences with the synthesis of haptens. Since small molecules like this compound are not immunogenic on their own, they must be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to elicit an immune response. acs.orgnih.gov For organophosphorus pesticides, haptens are often designed with an aminocarboxylic acid bridge at the thiophosphate group. acs.org These protein-hapten conjugates are then used to immunize animals, typically rabbits or mice, to produce polyclonal or monoclonal antibodies, respectively. acs.orgucanr.edu

Monoclonal antibodies, produced from a single B-cell clone, offer high specificity and a consistent supply, making them ideal for standardized assays. plos.org The produced antibodies are screened for their affinity and specificity to the target analyte. Often, a heterologous assay format, where the hapten used for the immunogen is structurally different from the one used for the assay's competitor molecule (e.g., the coating antigen or enzyme tracer), is employed to enhance assay sensitivity. ucanr.edunih.gov

In a typical competitive ELISA, microtiter plates are coated with either the antibody or a hapten-protein conjugate. acs.orgucanr.edu A known amount of enzyme-labeled analyte or specific antibody is then added along with the sample. After an incubation period, the unbound reagents are washed away, and a substrate for the enzyme is added. The resulting color development is inversely proportional to the concentration of this compound in the sample. The sensitivity of the assay is often defined by the IC50 value, which is the concentration of the analyte that causes 50% inhibition of the signal. plos.orgucanr.edu For various organophosphorus pesticides, ELISAs have achieved detection limits in the low nanogram per milliliter (ng/mL) range. nih.govoup.com

The table below summarizes the performance of developed ELISAs for several organophosphorus pesticides, demonstrating the potential sensitivity and applicability of this methodology for compounds structurally related to this compound.

Table 1: Performance of Competitive ELISAs for Various Organophosphorus Pesticides This table is interactive. Users can sort columns by clicking on the headers.

| Pesticide | Assay Format | IC50 (ng/mL) | Limit of Detection (LOD) (ng/mL) | Reference |

|---|---|---|---|---|

| Parathion-methyl | Phage ELISA | 1.4 | 0.6 | nih.gov |

| Parathion (B1678463) | Phage ELISA | 2.5 | 1.1 | nih.gov |

| Fenitrothion | Phage ELISA | 3.6 | 1.4 | nih.gov |

| EPN | Phage ELISA | 4.8 | 1.8 | nih.gov |

| Cyanophos | Phage ELISA | 10.5 | 4.1 | nih.gov |

| EPN | Direct ELISA | 8.4 | 0.9 | acs.org |

| Fenitrothion | Direct ELISA | N/A | 0.3 (as FN) | oup.com |

| Chlorpyrifos-methyl | Direct ELISA | N/A | 0.2 (as CPM) | oup.com |

| Pirimiphos-methyl | Direct ELISA | N/A | 0.02 (as PIRM) | oup.com |

Amperometric and Potentiometric Biosensors for this compound Quantitation

Electrochemical biosensors offer a promising avenue for the rapid and on-site detection of organophosphorus pesticides like this compound. benthamopen.com These devices integrate a biological recognition element with an electrochemical transducer. scirp.org For organophosphates, the most common biological element is the enzyme acetylcholinesterase (AChE), which is irreversibly inhibited by this class of compounds. scirp.orgnih.govtandfonline.com The assay measures the decrease in enzyme activity after exposure to the pesticide, which correlates to the analyte's concentration. tandfonline.com

Amperometric Biosensors

Amperometric biosensors function by measuring the current generated from the electrochemical oxidation or reduction of a species involved in the enzymatic reaction. benthamopen.comunr.edu.ar In a typical AChE-based amperometric sensor, the enzyme is immobilized on an electrode surface. The substrate, acetylcholine (B1216132) (ACh), is hydrolyzed by AChE to produce thiocholine. Thiocholine can then be electrochemically oxidized at the electrode, generating a measurable current.

Acetylcholine + H₂O --(AChE)--> Thiocholine + Acetic Acid

2 Thiocholine --(Electrode)--> Dithio-bis-choline + 2H⁺ + 2e⁻

When an inhibitor like this compound is present, the rate of acetylcholine hydrolysis decreases, leading to a proportional reduction in the oxidation current. To improve sensitivity and lower the required oxidation potential, a bienzymatic system is often used, incorporating choline (B1196258) oxidase (ChOx). benthamopen.com ChOx oxidizes the choline produced by AChE, generating hydrogen peroxide (H₂O₂), which is more readily detected at lower potentials. scirp.orgmdpi.com

Acetylcholine + H₂O --(AChE)--> Choline + Acetic Acid

Choline + O₂ --(ChOx)--> Betaine + H₂O₂

H₂O₂ --(Electrode)--> O₂ + 2H⁺ + 2e⁻

The use of nanomaterials, such as graphene or metal nanoparticles, in the electrode construction can further enhance the biosensor's performance by providing a larger surface area and better electrical conductivity. plos.org

Potentiometric Biosensors

Potentiometric biosensors measure the change in electrical potential at an electrode surface. mdpi.com For AChE-based sensors, the principle relies on detecting the pH change resulting from the production of acetic acid during acetylcholine hydrolysis. mdpi.comnih.gov These sensors typically use a pH-sensitive electrode, such as an ion-selective field-effect transistor (ISFET), as the transducer. mdpi.com The enzyme is immobilized in a membrane on the surface of the pH electrode. nih.gov As AChE is inhibited by this compound, the rate of acid production decreases, causing a smaller change in potential, which can be correlated to the pesticide concentration. mdpi.com These biosensors have demonstrated good linear responses and low detection limits for various organophosphates. mdpi.comnih.gov

Table 2: Examples of Electrochemical Biosensors for Organophosphate Detection This table is interactive. Users can sort columns by clicking on the headers.

| Analyte(s) | Transduction Method | Principle | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Dichlorvos | Amperometry | AChE Inhibition | 14.45 nM | plos.org |

| Phorate, Parathion, etc. | Potentiometry | AChE Inhibition | 10⁻⁷ mol/L | mdpi.com |

| Paraoxon | Potentiometry | OPH Hydrolysis | N/A | scirp.org |

| Diazinon, Profenofos (B124560) | Potentiometry | AChE Inhibition | 10⁻⁸ mg/L | sciforum.net |

Sample Preparation Techniques for Complex Environmental and Biological Matrices

The accurate quantitation of this compound in environmental (e.g., water, soil) and biological (e.g., blood, urine, tissue) samples is often challenging due to the complexity of the matrix. ekb.egnih.gov These matrices contain numerous interfering compounds that can affect the accuracy, precision, and sensitivity of the analytical method. ekb.eg Therefore, a crucial step prior to analysis is sample preparation, which aims to extract the target analyte from the sample, remove interferences, and concentrate it to a level suitable for detection. nih.govresearchgate.net

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Solid-Phase Extraction (SPE)

SPE is a widely used cleanup and concentration technique that has largely replaced LLE in many laboratories due to its efficiency, lower solvent consumption, and potential for automation. agroparistech.frresearchgate.net The technique involves passing a liquid sample through a solid sorbent material packed in a cartridge. researchgate.net Analytes are retained on the sorbent based on their affinity, while matrix interferences pass through. The retained analytes are then eluted with a small volume of a strong organic solvent. ca.gov

For organophosphorus pesticides like this compound, reversed-phase SPE is common, using nonpolar sorbents such as octadecyl (C18) bonded silica. researchgate.net Optimization of SPE involves several key parameters:

Sorbent Selection: The choice of sorbent is critical and depends on the polarity of the analyte and the matrix. Besides C18, polymeric sorbents are also used for their broad applicability. ca.govnih.gov

Sample Pre-treatment: Adjusting the pH of the sample can improve the retention of ionizable analytes on the sorbent. ca.gov Filtering the sample is necessary to prevent clogging of the SPE cartridge. ca.gov

Elution Solvent: The type and volume of the elution solvent must be carefully selected to ensure complete recovery of the analyte while minimizing the co-elution of interfering substances. Ethyl acetate (B1210297) and acetone (B3395972) are common elution solvents for organophosphates. researchgate.netca.gov

Flow Rate: The rate at which the sample is loaded and the solvent is eluted can impact the efficiency of retention and elution. researchgate.net

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method based on the differential solubility of a compound in two immiscible liquids, typically an aqueous sample and an organic solvent. agroparistech.frresearchgate.net The analyte partitions from the aqueous phase into the organic solvent, which is then separated and concentrated for analysis. researchgate.net For organophosphorus pesticides, common extraction solvents include hexane, diethyl ether, or methylene (B1212753) chloride. cdc.gov

Optimization of LLE focuses on:

Solvent Choice: The organic solvent must have a high affinity for this compound and be immiscible with the sample matrix. agroparistech.fr

pH Adjustment: The pH of the aqueous sample can be adjusted to suppress the ionization of the analyte, thereby increasing its partitioning into the organic phase.

Salting-Out Effect: Adding a salt (e.g., sodium chloride) to the aqueous phase can decrease the solubility of the pesticide in the aqueous layer and enhance its transfer to the organic solvent.

Extraction Volume and Repetitions: Optimizing the ratio of solvent to sample volume and performing multiple extractions can improve recovery efficiency.

While effective, traditional LLE is often laborious and requires large volumes of organic solvents, which raises environmental and cost concerns. researchgate.net

QuEChERS Methodology and Miniaturized Extraction Techniques

QuEChERS Methodology

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the leading sample preparation technique for pesticide residue analysis in food and agricultural products. quechers.euphenomenex.comcvuas.de It streamlines the extraction and cleanup process into two simple steps. phenomenex.com

Extraction: A homogenized sample is extracted with acetonitrile. quechers.eu Subsequently, a mixture of salts (typically magnesium sulfate (B86663) and sodium chloride) is added. quechers.eu The magnesium sulfate aids in removing water, while the salt addition induces phase separation between the acetonitrile and the remaining aqueous layer, partitioning the pesticides into the acetonitrile phase. quechers.eueurl-pesticides.eu

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a sorbent material and anhydrous magnesium sulfate. sigmaaldrich.com The mixture is vortexed and centrifuged. The sorbent removes specific matrix interferences. Common sorbents include:

Primary Secondary Amine (PSA): Removes sugars, organic acids, and fatty acids. sigmaaldrich.com

C18: Removes nonpolar interferences like lipids. usm.my

Graphitized Carbon Black (GCB): Removes pigments (like chlorophyll) and sterols. sigmaaldrich.com

The resulting clean extract can be directly analyzed by GC or LC, making QuEChERS a highly efficient method with good recoveries (often 70-120%) for a broad range of pesticides. sigmaaldrich.com

Miniaturized Extraction Techniques

In recent years, there has been a significant trend toward the miniaturization of sample preparation techniques to reduce solvent consumption, decrease extraction time, and improve enrichment factors. nih.govresearchgate.net

Solid-Phase Microextraction (SPME): This is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to a sample. nih.gov The analytes partition from the sample matrix onto the fiber, which is then directly desorbed into the injection port of a gas chromatograph. ajphr.com

Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a mixture of an extraction solvent (a few microliters of a water-immiscible organic solvent) and a disperser solvent (a water-miscible solvent like acetone or acetonitrile) is rapidly injected into the aqueous sample. nih.gov This creates a cloudy solution of fine droplets, maximizing the surface area for rapid extraction. After centrifugation, the sedimented organic phase is collected for analysis. tsijournals.com

Hollow-Fiber Microextraction (HFME): This technique uses a small, porous hollow fiber to contain the extraction solvent. mdpi.com The fiber can be placed in the sample (two-phase mode) or in the headspace above the sample. The analytes diffuse from the sample through the pores of the fiber and into the acceptor phase within. This method protects the extraction solvent and provides very clean extracts. mdpi.com

These miniaturized methods are powerful tools for the analysis of trace levels of pesticides like this compound in various matrices. ajphr.comtsijournals.com

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Class/Type | Role/Context in Article |

|---|---|---|

| This compound | Organothiophosphate Pesticide | Primary subject of the article |

| Demephion-O | Organothiophosphate Pesticide | Isomer of Demephion |

| Acetylcholine | Neurotransmitter | Substrate for AChE in biosensors |

| Acetylcholinesterase (AChE) | Enzyme | Biological recognition element in biosensors |

| Acetonitrile | Organic Solvent | Extraction solvent in QuEChERS, DLLME |

| Betaine | Organic Compound | Product of choline oxidation |

| Bovine Serum Albumin (BSA) | Protein | Carrier protein for hapten conjugation |

| Choline | Organic Compound | Product of acetylcholine hydrolysis |

| Choline Oxidase (ChOx) | Enzyme | Enzyme used in bienzymatic biosensors |

| Chlorpyrifos-methyl | Organophosphate Pesticide | Example analyte for ELISA |

| Cyanophos | Organophosphate Pesticide | Example analyte for ELISA |

| Diazinon | Organophosphate Pesticide | Example analyte for biosensors |

| Dichlorvos | Organophosphate Pesticide | Example analyte for biosensors |

| Diethyl Ether | Organic Solvent | LLE extraction solvent |

| EPN | Organophosphate Pesticide | Example analyte for ELISA |

| Ethyl Acetate | Organic Solvent | SPE elution solvent |

| Fenitrothion | Organophosphate Pesticide | Example analyte for ELISA |

| Graphene | Nanomaterial | Electrode modifier in biosensors |

| Graphitized Carbon Black (GCB) | Sorbent | d-SPE cleanup sorbent |

| Hexane | Organic Solvent | LLE extraction solvent |

| Hydrogen Peroxide (H₂O₂) | Chemical Compound | Detected species in bienzymatic biosensors |

| Imidacloprid | Neonicotinoid Insecticide | Example analyte for ELISA |

| Keyhole Limpet Hemocyanin (KLH) | Protein | Carrier protein for hapten conjugation |

| Magnesium Sulfate | Salt | Drying agent in QuEChERS |

| Methylene Chloride | Organic Solvent | LLE extraction solvent |

| Octadecyl (C18) Bonded Silica | Sorbent | SPE and d-SPE sorbent |

| Paraoxon | Organophosphate Pesticide | Example analyte for biosensors |

| Parathion | Organophosphate Pesticide | Example analyte for ELISA and biosensors |

| Parathion-methyl | Organophosphate Pesticide | Example analyte for ELISA |

| Pirimiphos-methyl | Organophosphate Pesticide | Example analyte for ELISA |

| Primary Secondary Amine (PSA) | Sorbent | d-SPE cleanup sorbent |

| Profenofos | Organophosphate Pesticide | Example analyte for biosensors |

| Sodium Chloride | Salt | Used in LLE and QuEChERS |

Mechanisms of Biological Resistance and Adaptation in Relation to Demephion S

Target Site Modification as a Mechanism of Resistance

A primary mechanism of resistance to Demephion-S and other organophosphates involves alterations in the acetylcholinesterase (AChE) enzyme, the molecular target of these insecticides. pnas.orgnih.gov

The genetic basis of resistance often lies in point mutations within the gene encoding acetylcholinesterase (AChE). pnas.orgnih.govlstmed.ac.uk These mutations result in amino acid substitutions that alter the enzyme's structure. plos.orgcirad.fr While research directly on this compound is limited, studies on other organophosphates have identified several key mutations in various insect species that confer resistance. nih.govplos.org These mutations can reduce the sensitivity of AChE to inhibition by the insecticide. pnas.orgcirad.fr For instance, analysis of the Ace gene in resistant strains of Drosophila melanogaster has revealed multiple point mutations that decrease the enzyme's sensitivity to insecticides. pnas.org In some cases, the combination of several mutations within the same protein leads to varied patterns of resistance. pnas.orgnih.gov

Table 1: Examples of Point Mutations in Acetylcholinesterase Associated with Insecticide Resistance

| Mutation | Amino Acid Change | Insect Species | Reference |

| G119S | Glycine to Serine | Tetranychus urticae | plos.org |

| I161V | Isoleucine to Valine | Drosophila melanogaster | nih.gov |

| G265A | Glycine to Alanine | Drosophila melanogaster | nih.gov |

| F330Y | Phenylalanine to Tyrosine | Drosophila melanogaster | nih.gov |

| G368A | Glycine to Alanine | Drosophila melanogaster | nih.gov |

| G247S | Glycine to Serine | Culex pipiens quinquefasciatus | plos.org |

| A328S | Alanine to Serine | Culex pipiens quinquefasciatus | plos.org |

Point mutations lead to conformational changes in the AChE enzyme. These structural alterations can affect the binding affinity of insecticides like this compound to the active site of the enzyme. iiab.me By changing the shape of the binding pocket, the insecticide may no longer be able to bind effectively, thus reducing its inhibitory action. nih.gov This allows the enzyme to continue its normal function of hydrolyzing acetylcholine (B1216132), even in the presence of the insecticide, leading to resistance. nih.gov

Metabolic Detoxification Pathways Conferring Resistance

Another major strategy for resistance involves the enhanced metabolic detoxification of the insecticide. nih.gov This is achieved through the action of several enzyme families that biotransform the toxic compound into less harmful, more easily excretable substances. dynamed.commdpi.com

Esterases are a crucial group of enzymes involved in the detoxification of organophosphate insecticides. nih.gov They can hydrolyze the ester bonds present in compounds like this compound, rendering them inactive. google.com Increased activity or expression of specific esterases is a common mechanism of resistance in many insect species. nih.gov While specific data on the role of glucuronosyltransferases in this compound metabolism is not available, these enzymes are known to be involved in Phase II detoxification pathways, conjugating metabolites to facilitate their excretion. uv.es

The cytochrome P450 (CYP450) superfamily of enzymes plays a central role in the oxidative metabolism of a wide range of foreign compounds, including insecticides. dynamed.commdpi.comwikipedia.org These enzymes can catalyze various reactions, such as hydroxylation, which increase the water solubility of the insecticide and facilitate its detoxification and elimination from the organism. dynamed.comwikipedia.org Overexpression of certain CYP450 genes is frequently associated with insecticide resistance. nih.gov The metabolism of organophosphates by CYP450s is a well-documented resistance mechanism. nih.govmdpi.com

Transcriptomic and Proteomic Signatures of this compound Resistance

Investigating the transcriptomic and proteomic profiles of resistant organisms can provide a comprehensive understanding of the molecular changes underlying resistance. While specific studies on this compound are lacking, research on other stressors and resistance mechanisms highlights the power of these approaches. For example, transcriptomic and proteomic analyses in plants have revealed complex networks of genes and proteins involved in stress responses and nutrient use efficiency, which are analogous to the complex adaptations seen in insecticide resistance. nih.gov In the context of insecticide resistance, these studies would aim to identify upregulated or downregulated genes and proteins in resistant strains compared to susceptible ones. This could reveal novel resistance-associated genes and pathways, moving beyond the well-characterized target site and metabolic resistance mechanisms.

Gene Expression Profiling in Resistant Organisms

Gene expression profiling in insecticide-resistant organisms provides critical insights into the molecular basis of resistance. This is often achieved through techniques like microarray analysis and RNA-sequencing (RNA-seq), which compare the transcriptomes of resistant and susceptible populations. In the context of organophosphate resistance, these studies typically reveal differential expression of genes involved in detoxification and sequestration of the insecticide, as well as modifications to the target site.

The evolution of resistance is frequently linked to the overexpression of genes encoding detoxification enzymes. plos.org The primary gene families implicated in metabolic resistance to organophosphates are:

Cytochrome P450 monooxygenases (P450s): These enzymes play a crucial role in the oxidative metabolism of a wide range of xenobiotics, including insecticides. frontiersin.org Overexpression of specific P450 genes is a common mechanism of resistance. nih.gov For instance, studies on other organophosphates have shown significant upregulation of various P450 genes in resistant insect strains. plos.orgnih.gov

Esterases (Carboxyl/cholinesterases - CCEs): This superfamily of enzymes can confer resistance through two primary mechanisms: sequestration, where the enzyme binds to and removes the insecticide, and enhanced hydrolysis, where the insecticide is broken down into non-toxic metabolites. mdpi.com Gene amplification or upregulation leading to higher production of these enzymes is a hallmark of resistance to organophosphates. nih.govmdpi.com

Glutathione S-transferases (GSTs): These enzymes detoxify insecticides by conjugating them with glutathione, which makes them more water-soluble and easier to excrete. frontiersin.org Increased GST activity through gene overexpression is another well-established resistance mechanism. frontiersin.orgnih.gov

ATP-binding cassette (ABC) transporters: These membrane proteins can contribute to resistance by actively transporting insecticides out of cells, reducing their concentration at the target site. mdpi.com

In addition to metabolic enzymes, gene expression studies also identify mutations and expression changes in the target site for organophosphates, which is the enzyme acetylcholinesterase (AChE). frontiersin.org Mutations in the ace-1 gene can result in an altered AChE that is less sensitive to inhibition by organophosphates. frontiersin.org

Table 1: Examples of Upregulated Genes in Temephos-Resistant Aedes aegypti Larvae

| Gene Category | Gene Name/ID | Log2 Fold Change (Resistant vs. Susceptible) | Function | Reference |

|---|---|---|---|---|

| Cytochrome P450 | CYP9J24 | 3.55 | Oxidative detoxification of xenobiotics | nih.gov |

| Cytochrome P450 | CYP12F6 | 3.39 | Oxidative detoxification of xenobiotics | nih.gov |

| Cytochrome P450 | CYP6N12 | Upregulated | Metabolic resistance | plos.orgnih.gov |

| Glutathione S-transferase | GSTE2 | Upregulated | Detoxification via conjugation | plos.org |

| Carboxylesterase | CCEae3a | Upregulated | Hydrolysis/sequestration of insecticides | plos.org |

These findings suggest that resistance to this compound would likely involve the upregulation of a suite of detoxification genes, particularly from the P450, GST, and CCE families.

Ecological and Evolutionary Dynamics of this compound Resistance Development

The development of insecticide resistance is an evolutionary process driven by the intense selection pressure exerted by widespread pesticide use. numberanalytics.commsu.edu The rate at which resistance evolves in a pest population is influenced by a combination of genetic, biological, and operational factors.

Key factors influencing the evolution of resistance include:

Selection Pressure: The frequency and intensity of this compound application are primary drivers. numberanalytics.com Continuous use of the same insecticide or insecticides with the same mode of action selects for the survival and reproduction of resistant individuals, gradually increasing the frequency of resistance genes in the population. msu.edupnwpestalert.net

Genetic Variation: The pre-existing genetic diversity within a pest population provides the raw material for resistance. numberanalytics.com The presence of rare alleles conferring resistance allows the population to adapt when faced with selection pressure. numberanalytics.com

Biological Factors: Characteristics of the pest species, such as a short generation time and high reproductive output, can accelerate the evolution of resistance. researchgate.net

Gene Flow: The movement of individuals (and their genes) between populations can spread resistance alleles over a wider geographic area. unl.edu However, immigration of susceptible individuals into a treated area can dilute the frequency of resistance alleles, slowing the evolution of resistance.

Fitness Costs: Resistance mechanisms often come with a "fitness cost," meaning that in the absence of the insecticide, resistant individuals may have lower reproductive success or survival rates than their susceptible counterparts. researchgate.net This can be due to the energetic expense of overproducing detoxification enzymes or other pleiotropic effects of the resistance genes. These fitness costs can lead to a decline in the frequency of resistance if the selection pressure is removed.

Cross-Resistance: The evolution of resistance to one insecticide can sometimes confer resistance to other, chemically related insecticides. mpg.de Given that this compound is an organophosphate, populations resistant to it are likely to show some level of cross-resistance to other organophosphates and carbamates that target the same AChE enzyme. frontiersin.org

The ecological context is also crucial. For instance, generalist herbivores that feed on a variety of host plants may be "pre-adapted" to evolve insecticide resistance more rapidly. mpg.dempg.de This is because they already possess a diverse array of detoxification enzymes to cope with the various defensive chemicals produced by their host plants, and this existing machinery can be co-opted to detoxify synthetic insecticides. mpg.dempg.de Understanding these ecological and evolutionary dynamics is essential for developing sustainable resistance management strategies that can prolong the effectiveness of insecticides like this compound.

Structure Activity Relationship Sar and Rational Design of Demephion S Analogues

Quantitative Structure-Activity Relationships (QSAR) for Demephion-S Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and statistical approach used to predict the biological activity of compounds based on their molecular structures. ui.ac.idresearchgate.net This method assumes that the biological activity of a chemical is a function of its physicochemical properties, such as hydrophobicity, electronics, and steric parameters. ui.ac.id By establishing a mathematical correlation between these properties and the observed activity, QSAR models can guide the in-silico design of new, more potent molecules, thereby minimizing extensive laboratory experimentation. ui.ac.idresearchgate.net

Lipophilicity and Steric Effects on Enzyme Inhibition

Lipophilicity, the affinity of a molecule for a fatty or nonpolar environment, is a crucial determinant of an organophosphate's ability to reach its target site. openanesthesia.orgresearchgate.net The octanol/water partition coefficient (log P) is a common measure of this property. tandfonline.comwikipedia.org For organophosphates like this compound, which target enzymes within the nervous system, the ability to traverse biological membranes is paramount. researchgate.netnih.gov The lipophilicity of a compound influences its absorption, distribution, and ultimately, its interaction with the target enzyme. openanesthesia.orgresearchgate.net Highly lipophilic organophosphates may be stored in adipose tissues, leading to prolonged effects. openanesthesia.org

Steric factors, which relate to the size and shape of the molecule, also play a significant role in enzyme inhibition. ui.ac.id The precise fit of an inhibitor within the active site of an enzyme, such as acetylcholinesterase, is critical for its action. rsc.orgwright.edu The three-dimensional arrangement of atoms and functional groups can either facilitate or hinder this binding process. researchgate.netrsc.org For instance, bulky substituents near the phosphorus atom can sterically hinder the approach of the inhibitor to the serine hydroxyl group in the enzyme's active site, thereby reducing its inhibitory potency.

A QSAR study on a series of organophosphate insecticides highlighted the importance of both lipophilicity and steric parameters in determining their biological activity. The study developed a regression model that correlated these physicochemical properties with the observed insecticidal effects.

| Parameter | Description | Impact on Activity |

| Lipophilicity (log P) | The affinity of a molecule for a nonpolar environment, influencing its ability to cross biological membranes. | Higher lipophilicity can enhance transport to the target site, but excessive lipophilicity may lead to sequestration in fatty tissues. |

| Steric Effects (e.g., Taft steric constant, Es) | The spatial arrangement of atoms and groups within a molecule, affecting its ability to fit into an enzyme's active site. | Optimal steric bulk is required for effective binding; excessively large or small substituents can decrease inhibitory potency. |

Electronic Properties and Their Influence on Reactivity

The electronic properties of organophosphorus compounds are fundamental to their reactivity, particularly their ability to phosphorylate the target enzyme. ui.ac.id The key reaction involves the nucleophilic attack of a serine hydroxyl group in the enzyme's active site on the phosphorus atom of the inhibitor. nih.gov The electrophilicity of the phosphorus atom is therefore a critical factor.

Electron-withdrawing groups attached to the phosphorus atom increase its positive partial charge, making it more susceptible to nucleophilic attack and thus enhancing the compound's inhibitory activity. ui.ac.id Conversely, electron-donating groups decrease the electrophilicity of the phosphorus, leading to lower reactivity and reduced toxicity. ui.ac.id Parameters such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are used in QSAR studies to quantify these electronic effects. nih.gov A study on organophosphate derivatives demonstrated that insecticides with electron-withdrawing groups on the benzene (B151609) ring exhibited the greatest insecticidal activity. ui.ac.id

| Electronic Parameter | Description | Influence on Reactivity |

| Electrophilicity of Phosphorus | The partial positive charge on the phosphorus atom, making it susceptible to nucleophilic attack. | Increased by electron-withdrawing groups, leading to higher reactivity and greater enzyme inhibition. |